molecular formula C18H22N2O5S2 B2975245 methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate CAS No. 864940-36-3

methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate

Cat. No.: B2975245
CAS No.: 864940-36-3
M. Wt: 410.5
InChI Key: CDRPETXIAZPRFR-UHFFFAOYSA-N
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Description

Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a carboxamide linkage to a sulfamoylbenzene moiety. The structure includes a butyl(methyl)sulfamoyl group at the para position of the benzamido ring and a methyl ester at the 3-position of the thiophene.

Properties

IUPAC Name

methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-4-5-11-20(2)27(23,24)14-8-6-13(7-9-14)16(21)19-17-15(10-12-26-17)18(22)25-3/h6-10,12H,4-5,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRPETXIAZPRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylate as the core structure. The benzamido group can be introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The sulfamoyl group is then added via a sulfonamide formation reaction, using reagents such as sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfamoyl group can interact with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

(a) Sulfonylurea Herbicides

Compounds like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) and ethametsulfuron-methyl (methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the sulfamoylbenzamido-thiophene/ester backbone but substitute the thiophene with triazine rings .

  • Key Differences: The triazine ring in sulfonylureas enhances herbicidal activity by inhibiting acetolactate synthase (ALS), whereas the thiophene in the target compound may alter bioavailability or target specificity.

(b) Methotrexate-Related Compounds

Methotrexate analogs such as methotrexate related compound H ((S)-2-(4-(2,4-Diaminopteridin-6-yl)methylamino]benzamido)-5-methoxy-5-oxopentanoic acid) and methotrexate related compound B ((S)-2-{4-[(2,4-Diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid) feature benzamido linkages but incorporate pteridinyl moieties instead of thiophene .

  • Key Differences :
    • The pteridinyl group in methotrexate derivatives is critical for dihydrofolate reductase (DHFR) inhibition, a mechanism absent in the target compound.
    • The thiophene-carboxylate in the target compound may confer distinct electronic properties compared to the glutamic acid/pentanedioic acid chains in methotrexate analogs.

Thiophene-Carboxylate Derivatives

(a) Ethyl 2-Benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This compound, reported by Mukhtar et al. (2010), shares a benzamido-thiophene-carboxylate framework but includes a tetrahydrobenzothiophene ring system instead of a simple thiophene .

  • The absence of a sulfamoyl group limits its utility in sulfonamide-mediated biological pathways.

(b) Methyl 4'-(Furan-3-yl)-2-(4-methoxybenzamido)-[1,1'-biphenyl]-4-carboxylate (B08)

This biphenyl-thiophene hybrid replaces the sulfamoyl group with a 4-methoxybenzamido substituent and incorporates a furan ring .

  • Key Differences: The furan moiety introduces heteroatom diversity, which may influence π-π stacking interactions.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications Reference
Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate Thiophene Sulfamoyl, methyl ester, benzamido Not reported Agrochemical/Pharmaceutical
Metsulfuron-methyl Triazine Sulfamoyl, methyl ester, methoxy ~381 Herbicide
Methotrexate Related Compound H Pteridinyl-glutamate Benzamido, methoxy, diaminopteridinyl 468.47 Anticancer (DHFR inhibitor)
Ethyl 2-Benzamido-tetrahydrobenzothiophene Tetrahydrobenzothiophene Benzamido, ethyl ester ~335 Structural studies

Research Findings and Implications

  • Thiophene vs. Triazine/Pteridinyl : The thiophene’s aromaticity and smaller size could reduce steric hindrance in binding interactions compared to bulkier triazine or pteridinyl systems .
  • Synthetic Challenges : The ester and sulfonamide groups may introduce hydrolytic instability, necessitating formulation optimization for practical use.

Notes

Evidence Limitations : Direct data on the target compound’s properties or applications are absent in the provided evidence; comparisons are extrapolated from structural analogs.

Contradictions : Methotrexate analogs are strictly pharmaceutical, while sulfonylureas are agrochemicals—this dichotomy highlights the need for target-specific studies on the compound.

Biological Activity

Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiophene core, which is known for its aromatic properties and ability to participate in various chemical reactions. The synthesis typically involves multi-step organic reactions that require precise control over conditions such as temperature and pH to achieve high yields and purity. The general synthesis pathway includes:

  • Formation of the thiophene ring : Utilizing sulfur-containing reagents.
  • Introduction of the sulfamoyl group : Achieved through sulfonamide chemistry.
  • Amidation with benzamido derivatives : This step is crucial for enhancing biological activity.

The molecular formula of the compound is C17H21N3O4S2C_{17}H_{21}N_{3}O_{4}S_{2}, indicating the presence of multiple functional groups that contribute to its biological properties.

This compound exhibits several biological activities, primarily through interactions with specific biological targets:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Properties : It inhibits key inflammatory mediators, potentially through the modulation of signaling pathways such as NF-kB and COX enzymes.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound significantly reduced paw swelling by approximately 50% compared to control groups.
  • Anticancer Activity : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.

Data Table: Biological Activities Summary

Biological ActivityTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 32-128 µg/mL
Escherichia coliMIC = 64 µg/mL
Anti-inflammatoryMurine model50% reduction in paw swelling
AnticancerHuman breast cancer cell linesIC50 = 25 µM

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